molecular formula C18H20O3 B2453020 4-(benzyloxy)phenyl 2,2-dimethylpropanoate CAS No. 67258-86-0

4-(benzyloxy)phenyl 2,2-dimethylpropanoate

Cat. No.: B2453020
CAS No.: 67258-86-0
M. Wt: 284.355
InChI Key: YOCHWZIIVKJIAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)phenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 4-benzyloxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-(benzyloxy)phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(benzyloxy)phenyl 2,2-dimethylpropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
  • 2,2-Dimethylpropanoic acid, 4-ethoxyphenyl ester
  • 2,2-Dimethylpropanoic acid, 4-butoxyphenyl ester

Comparison: Compared to its analogs, 4-(benzyloxy)phenyl 2,2-dimethylpropanoate is unique due to the presence of the benzyloxy group, which can impart different chemical and biological properties.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCHWZIIVKJIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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